molecular formula C21H19NO2 B11951181 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline

Cat. No.: B11951181
M. Wt: 317.4 g/mol
InChI Key: RUJZUACLCQGHPI-UHFFFAOYSA-N
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Description

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline is an organic compound characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline typically involves the condensation reaction between 4-methoxyaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N-(4-methoxyphenyl)amine: Similar structure but with a different position of the benzyloxy group.

    N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N-(4-methoxyphenyl)amine: Similar structure but with an additional methoxy group.

Uniqueness

N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-methoxyaniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both benzyloxy and methoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(4-phenylmethoxyphenyl)methanimine

InChI

InChI=1S/C21H19NO2/c1-23-20-13-9-19(10-14-20)22-15-17-7-11-21(12-8-17)24-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3

InChI Key

RUJZUACLCQGHPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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